(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid synthesis protocol
(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid
Introduction: The Significance of (-)-Di-p-anisoyl-L-tartaric Acid
(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, more commonly known as (-)-Di-p-anisoyl-L-tartaric acid, is a chiral compound of significant interest in the pharmaceutical and fine chemical industries. Derived from the readily available and inexpensive L-(+)-tartaric acid, it serves as a powerful tool in asymmetric synthesis. Its primary application lies in its role as a chiral resolving agent, adept at separating racemic mixtures of amines and amino alcohols into their constituent enantiomers through the formation of diastereomeric salts.[1][2] The efficiency and selectivity of this separation are critical in drug development, where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile.[3] This guide provides a comprehensive overview of the synthesis of this invaluable chiral auxiliary, grounded in established chemical principles and field-proven methodologies.
Pillar 1: Mechanistic Insights and Strategic Considerations
The synthesis of (-)-di-p-anisoyl-L-tartaric acid is a straightforward yet elegant example of Fischer esterification, specifically the acylation of the secondary hydroxyl groups of L-tartaric acid. The overall transformation involves the reaction of L-tartaric acid with two equivalents of 4-methoxybenzoyl chloride (anisoyl chloride).
The Core Reaction: The fundamental reaction is the esterification of the two hydroxyl groups on the tartaric acid backbone with anisoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atoms of the hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the anisoyl chloride.
A common and efficient industrial method involves a two-step, one-pot synthesis.[4][5][6]
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Anhydride Formation: L-tartaric acid is first reacted with anisoyl chloride in a suitable solvent like toluene. This step, often catalyzed by a Lewis acid such as copper sulfate or an iron salt, leads to the formation of an intermediate, di-p-anisoyl-L-tartaric anhydride.[4][5][6][7] The catalyst enhances the electrophilicity of the acyl chloride, facilitating the reaction.
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Hydrolysis: The formed anhydride is not isolated but is subsequently hydrolyzed in situ by the addition of water. The hydrolysis step opens the anhydride ring to yield the final di-carboxylic acid product.[4][6] This method is advantageous as it avoids the use of hazardous reagents like thionyl chloride and typically results in high yields and purity.[4][5]
The stereochemistry of the starting L-tartaric acid ((2R,3R) configuration) is retained throughout the synthesis, ensuring the production of the desired (2R,3R) enantiomer of the final product.
Reaction Mechanism: From Tartaric Acid to Its Di-Anisoyl Derivative
Caption: General reaction pathway for the synthesis of the target compound.
Pillar 2: A Validated Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous di-acyl tartaric acid derivatives.[4][6][7][8] It is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 1.0 eq | Starting material |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 2.2 eq | Acylating agent |
| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous grade |
| Copper (II) Sulfate | CuSO₄ | 159.61 | Catalytic | Anhydrous |
| Deionized Water | H₂O | 18.02 | --- | For hydrolysis |
Step-by-Step Methodology:
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Reaction Setup:
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To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add L-(+)-tartaric acid (1.0 eq) and toluene (approx. 1.5 L per kg of tartaric acid).
-
Begin stirring to create a suspension.
-
Add a catalytic amount of anhydrous copper (II) sulfate (approx. 0.002 eq).
-
-
Acylation (Anhydride Formation):
-
Slowly add 4-methoxybenzoyl chloride (2.2 eq) to the suspension via the dropping funnel over a period of 2-3 hours at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
-
Hydrolysis:
-
Once the formation of the anhydride intermediate is deemed complete, cool the reaction mixture to approximately 60-70°C.
-
Add a volume of deionized water equal to the weight of the tartaric acid anhydride, which can be estimated from the starting materials.
-
Heat the mixture to reflux (approx. 100°C) and maintain vigorous stirring for 3-5 hours to ensure complete hydrolysis of the anhydride.[4][6]
-
-
Isolation and Purification:
-
Cool the reaction mixture slowly to room temperature. The product should precipitate as a white solid.
-
Collect the solid product by filtration.
-
Wash the filter cake with fresh toluene to remove unreacted starting materials and by-products, followed by a wash with cold water.
-
Dry the product under vacuum at 60-70°C to a constant weight.
-
-
Recrystallization (Optional):
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.
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Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and isolation of the product.
Pillar 3: Characterization and Quality Control
Ensuring the identity and purity of the synthesized (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is paramount. The following parameters are key for quality assessment.
| Parameter | Expected Value | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 193-195 °C[9] | Melting Point Apparatus |
| Purity (HPLC) | ≥97%[9] | High-Performance Liquid Chromatography |
| Solubility | Soluble in water and alcohol solvents[9] | Solubility Test |
Further characterization can be performed using spectroscopic methods:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the anisoyl groups and the tartaric acid backbone.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O (ester and carboxylic acid) and C-O bonds.
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Optical Rotation: To confirm the chiral integrity of the product. The specific rotation is a defining characteristic of the enantiomer.
Conclusion
The synthesis of (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid from L-tartaric acid is a robust and scalable process. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers and drug development professionals can reliably produce this essential chiral auxiliary. The protocol detailed in this guide provides a solid foundation for its synthesis, purification, and characterization, empowering scientists to leverage its capabilities in the advancement of asymmetric synthesis and pharmaceutical development.
References
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Synthesis of dibenzoyl-(-)-tartaric acid - PrepChem.com. Available at: [Link]
- CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents.
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Tartaric Acid, an Efficient Chiral Auxiliary: New Asymmetric Synthesis - ACS Publications. Available at: [Link]
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Preparation method of D/L-dibenzoyl tartaric acid - Eureka | Patsnap. Available at: [Link]
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Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC - NIH. Available at: [Link]
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Di-p-anisoyl-L-tartaric acid 50583-51-2. Available at: [Link]
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Development of New AsymmetricReactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries.The Design of an Efficient Chiral Multinucleating System | Request PDF - ResearchGate. Available at: [Link]
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Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride - Semantic Scholar. Available at: [Link]
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Development of New Asymmetric Reactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries. The Design of an Efficient Chiral Multinucleating System | Request PDF - ResearchGate. Available at: [Link]
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Tartaric acid, an efficient chiral auxiliary: new asymmetric synthesis of 2-alkyl-2-arylacetic acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of (-)-di(p-toluoyl)tartaric acid - PrepChem.com. Available at: [Link]
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(PDF) Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: Unusual findings in tartaric acid acylation - ResearchGate. Available at: [Link]
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Di-p-Anisoyl-L-Tartaric Acid - CAS - 50583-51-2 | Axios Research. Available at: [Link]
- CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid - Google Patents.
-
(PDF) 2,3-Di-p-toluoyl-(2R,3R)-tartaric acid ethyl acetate solvate - ResearchGate. Available at: [Link]
- DE102006014732A1 - New O-acylated citric, tartaric and malic anhydrides useful as intermediates - Google Patents.
-
2,3-Bis((4-methylbenzoyl)oxy)succinic Acid: Chiral Resolution Agent & Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid - MySkinRecipes. Available at: [Link]
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(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid Product Specification. Available at: [Link]
Sources
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